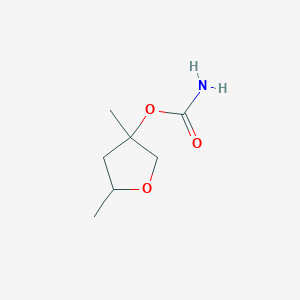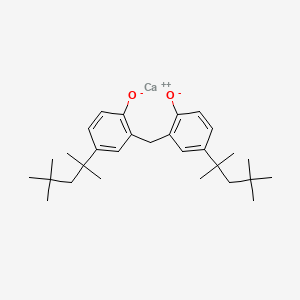![molecular formula C28H33FN2O7 B13794327 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrooxy, fluorophenyl, and indole groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzoylbutyric acid with appropriate reagents to introduce the nitrooxy and indole groups . The reaction conditions often include the use of organic solvents such as DMSO or methanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of solid-supported reagents and catalysts can enhance the efficiency and reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions to form nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like phenoxide . The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted fluorophenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The fluorophenyl and indole groups can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Shares the fluorophenyl and nitro groups but lacks the indole and hydroxyheptenoate moieties.
5-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Contains a fluorophenyl group but differs in the overall structure and functional groups.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: Similar in having a fluorophenyl group but with different core structures and properties.
Uniqueness
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of nitrooxy, fluorophenyl, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H33FN2O7 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H33FN2O7/c1-19(2)30-25-8-4-3-7-24(25)28(20-9-11-21(29)12-10-20)26(30)14-13-22(32)17-23(33)18-27(34)37-15-5-6-16-38-31(35)36/h3-4,7-14,19,22-23,32-33H,5-6,15-18H2,1-2H3/b14-13+ |
Clave InChI |
PJEILNFTBHVFJY-BUHFOSPRSA-N |
SMILES isomérico |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)





![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

